molecular formula C15H12ClNO2 B14227784 2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride CAS No. 823198-84-1

2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride

Katalognummer: B14227784
CAS-Nummer: 823198-84-1
Molekulargewicht: 273.71 g/mol
InChI-Schlüssel: ZUOAISZAZHCLTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound that features a benzodioxole moiety attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine typically involves the coupling of 1,3-benzodioxole derivatives with pyridine derivatives under specific reaction conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)-4-quinazolinone
  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
  • 2-(1,3-Benzodioxol-5-yl)ethanamine

Uniqueness

2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine is unique due to its ethynyl linkage, which imparts rigidity and planarity to the molecule. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability compared to similar compounds with different linkages.

Eigenschaften

CAS-Nummer

823198-84-1

Molekularformel

C15H12ClNO2

Molekulargewicht

273.71 g/mol

IUPAC-Name

2-[2-(1,3-benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride

InChI

InChI=1S/C15H11NO2.ClH/c1-11-3-2-4-13(16-11)7-5-12-6-8-14-15(9-12)18-10-17-14;/h2-4,6,8-9H,10H2,1H3;1H

InChI-Schlüssel

ZUOAISZAZHCLTN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C#CC2=CC3=C(C=C2)OCO3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.